molecular formula C18H19ClN2O B11997114 1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]- CAS No. 62871-20-9

1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]-

Cat. No.: B11997114
CAS No.: 62871-20-9
M. Wt: 314.8 g/mol
InChI Key: BFOYYNROSGLTKY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid chloride derivative. One common method includes the reaction of o-phenylenediamine with 5-chloro-2-(pentyloxy)benzaldehyde under acidic conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dimethylformamide, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]- involves its interaction with various molecular targets and pathways. It can inhibit enzymes, bind to DNA or RNA, and disrupt cellular processes. The specific pathways and targets depend on the biological activity being studied. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]- can be compared with other benzimidazole derivatives, such as:

The uniqueness of 1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]- lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for targeted applications in research and industry .

Properties

CAS No.

62871-20-9

Molecular Formula

C18H19ClN2O

Molecular Weight

314.8 g/mol

IUPAC Name

2-(5-chloro-2-pentoxyphenyl)-1H-benzimidazole

InChI

InChI=1S/C18H19ClN2O/c1-2-3-6-11-22-17-10-9-13(19)12-14(17)18-20-15-7-4-5-8-16(15)21-18/h4-5,7-10,12H,2-3,6,11H2,1H3,(H,20,21)

InChI Key

BFOYYNROSGLTKY-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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